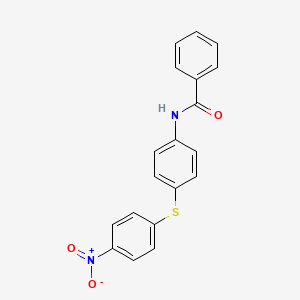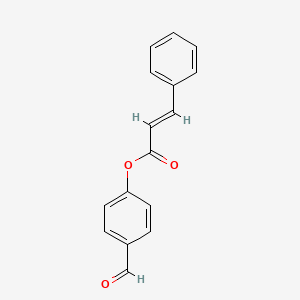
2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(1H-isoindole-1,3(2H)-dione)-2,2’-(pipérazine-1,4-diyldiéthane-2,1-diyl) est un composé organique complexe qui présente un cycle pipérazine lié à deux unités isoindole-1,3(2H)-dione
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bis(1H-isoindole-1,3(2H)-dione)-2,2’-(pipérazine-1,4-diyldiéthane-2,1-diyl) implique généralement la réaction de la pipérazine avec des dérivés d’anhydride phtalique dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, la température étant maintenue entre 50 et 100 °C. La réaction peut nécessiter un catalyseur ou une base pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
À l’échelle industrielle, la production de ce composé impliquerait des voies de synthèse similaires, mais optimisées pour les opérations à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes de contrôle automatisés pour la température et la pression, ainsi que de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(1H-isoindole-1,3(2H)-dione)-2,2’-(pipérazine-1,4-diyldiéthane-2,1-diyl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ses propriétés électroniques.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle pipérazine ou les unités isoindole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des composés avec des groupes carbonyle ou hydroxyle supplémentaires, tandis que les réactions de substitution peuvent introduire des groupes alkyle, aryle ou d’autres groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes ou comme ligand en chimie de coordination.
Biologie : Le composé peut avoir une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine : Ses propriétés thérapeutiques potentielles pourraient être explorées pour le traitement de diverses maladies.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, comme les polymères ou les revêtements.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme par lequel le Bis(1H-isoindole-1,3(2H)-dione)-2,2’-(pipérazine-1,4-diyldiéthane-2,1-diyl) exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. Les cibles moléculaires et les voies impliquées seraient identifiées par des études biochimiques et pharmacologiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N’-bis(2-phényléthyl)pipérazine-1,4-dicarboxamide :
1,4-Bis(2,3-époxypropoxy)benzène : Un composé présentant un motif structural similaire utilisé en science des matériaux.
N,N’-bis(2-hydroxyéthyl)pipérazine : Un dérivé de la pipérazine utilisé dans diverses applications industrielles.
Unicité
Le Bis(1H-isoindole-1,3(2H)-dione)-2,2’-(pipérazine-1,4-diyldiéthane-2,1-diyl) est unique en raison de sa combinaison spécifique de cycles pipérazine et isoindole, ce qui peut conférer des propriétés chimiques et biologiques distinctes. Son potentiel pour diverses applications en chimie, en biologie, en médecine et dans l’industrie le distingue des autres composés similaires.
Propriétés
Formule moléculaire |
C24H24N4O4 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N4O4/c29-21-17-5-1-2-6-18(17)22(30)27(21)15-13-25-9-11-26(12-10-25)14-16-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8H,9-16H2 |
Clé InChI |
REXXZWXXIILZEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
